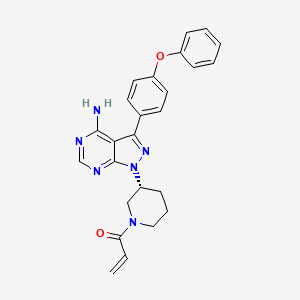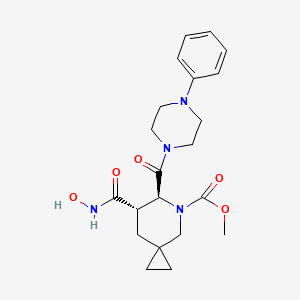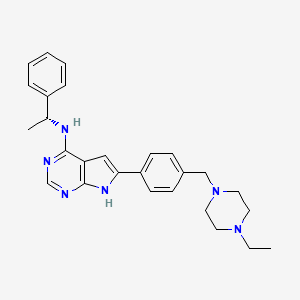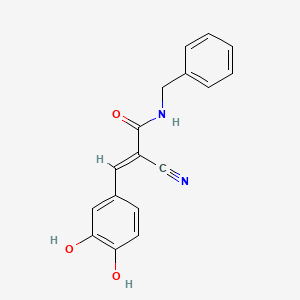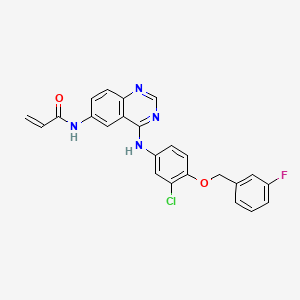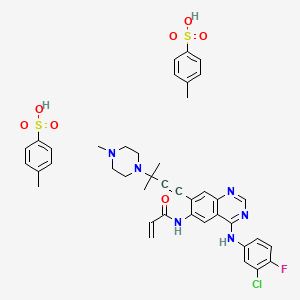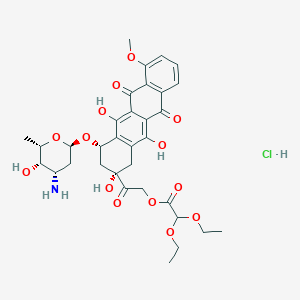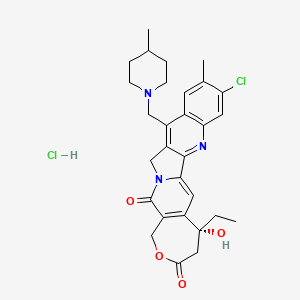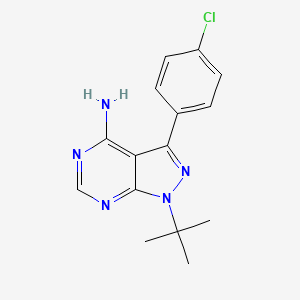
聚丙烯
描述
它因其能够高特异性地抑制Lck、Fyn和Hck等激酶而被广泛应用于癌症研究 。PP2在各种科学研究应用中展现出巨大潜力,特别是在生物学和医学领域。
作用机制
PP2通过选择性抑制Src家族激酶发挥作用,Src家族激酶是非受体酪氨酸激酶,参与各种细胞过程。它与这些激酶的ATP结合位点结合,阻止其活化以及随后对下游靶点的磷酸化 。这种抑制会破坏关键的信号通路,导致细胞增殖、迁移和存活减少。PP2已被证明能下调磷酸化Src-Y416和磷酸化EGFR-Y1173,它们对于癌细胞的生长和存活至关重要 .
生化分析
Biochemical Properties
PP2 interacts with several enzymes and proteins, including Lck and Fyn, two members of the Src family of tyrosine kinases . The interaction between PP2 and these kinases is characterized by high affinity and selectivity . PP2 inhibits the activity of these kinases by binding to their ATP-binding sites, thereby preventing the transfer of phosphate groups to their substrate proteins .
Cellular Effects
PP2 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving Src family kinases . By inhibiting the activity of these kinases, PP2 can affect gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of PP2 involves its binding to the ATP-binding sites of Src family kinases, thereby inhibiting their activity . This inhibition results in decreased phosphorylation of substrate proteins, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PP2 can change over time. While the compound is stable under normal conditions, it can degrade over time, potentially leading to reduced effectiveness . Long-term effects of PP2 on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of PP2 in animal models can vary with different dosages. While low doses of PP2 can effectively inhibit Src family kinases, high doses may lead to toxic or adverse effects .
Metabolic Pathways
PP2 is involved in several metabolic pathways, primarily those involving the transfer of phosphate groups. It interacts with enzymes such as Lck and Fyn, which are involved in these pathways .
Transport and Distribution
PP2 is transported and distributed within cells and tissues in a manner that allows it to effectively reach its target kinases . The compound’s distribution is influenced by various factors, including its chemical properties and the presence of transport proteins .
Subcellular Localization
The subcellular localization of PP2 is largely determined by its target proteins. As PP2 primarily targets Src family kinases, which are typically located in the cytoplasm, the compound is primarily localized to this cellular compartment .
准备方法
PP2通过多步化学工艺合成。合成路线通常涉及4-氯苄胺与叔丁基异氰化物反应生成中间体,然后将该中间体环化生成吡唑并嘧啶核心结构。最终产品通过纯化和结晶过程获得 。PP2的工业生产方法涉及类似的合成路线,但经过优化以适应大规模生产,确保高产率和纯度。
化学反应分析
PP2经历各种化学反应,包括取代反应和加成反应。已知它在特定条件下与亲电试剂和亲核试剂反应。这些反应中常用的试剂包括强酸和强碱,以及二甲基亚砜(DMSO)和乙醇等有机溶剂 。从这些反应中形成的主要产物取决于所用试剂和条件,但通常涉及对吡唑并嘧啶核心结构的修饰。
相似化合物的比较
PP2通常与其他Src家族激酶抑制剂进行比较,例如PP1和PP3。虽然PP1和PP3也抑制Src家族激酶,但PP2具有更高的选择性和效力,使其成为研究中的首选 。其他类似化合物包括:
PP1: 另一种Src家族激酶抑制剂,但与PP2相比选择性较低。
PP3: 一种对Src家族激酶的抑制作用很小的阴性对照化合物。
达沙替尼: 一种多激酶抑制剂,靶向Src家族激酶,但也抑制其他激酶,使其不如PP2特异。
PP2的高选择性和效力使其成为科学研究中独一无二且有价值的工具,特别是在涉及激酶信号通路和癌症生物学的研究中。
属性
IUPAC Name |
1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBRWFOVCUAONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274447 | |
| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172889-27-9 | |
| Record name | Src kinase inhibitor PP2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172889-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PP2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PP 2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PP2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8JPC58XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PP2 and what is its primary target?
A1: PP2, or 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Src family kinases (SFKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does PP2 interact with SFKs?
A2: While the exact binding mechanism of PP2 to SFKs is not fully elucidated in the provided research, it is known to be a competitive inhibitor for the ATP binding site on these kinases. []
Q3: What are the downstream effects of SFK inhibition by PP2?
A3: PP2's inhibition of SFKs leads to a variety of downstream effects, including:
- Reduced cell proliferation and increased apoptosis: [, , , , , , ]
- Impaired cell migration and invasion: [, , , , , , ]
- Restoration of E-cadherin/catenin cell adhesion system: []
- Modulation of specific ion channels and currents, such as I(to) and I(f): [, , ]
- Suppression of metalloproteinase activation and extracellular matrix remodeling: [, ]
- Influence on signaling pathways like ERK, AKT/NF-κB, and RhoA/TGFβ1: [, , , ]
Q4: What is the molecular formula and weight of PP2?
A4: The molecular formula of PP2 is C16H18ClN5, and its molecular weight is 315.8 g/mol. []
Q5: Is there any information on the spectroscopic data of PP2 in the provided research?
A5: No, the provided research papers do not offer detailed information on the spectroscopic characteristics of PP2.
Q6: How does PP2 impact cellular transformation and resistance to anti-cancer therapies?
A6: Research suggests that inhibiting autophagy with ATG5 knockout can lead to malignant cell transformation and resistance to PP2 treatment. [, ]
Q7: What is the role of PP2 in influencing cardiac pacemaker activity?
A7: Studies have shown that PP2 can inhibit and prevent the stimulation of cardiac pacemaker activity by isoproterenol, potentially by influencing the HCN4 channel. [, ]
Q8: What are the limitations of using PP2 in research or therapeutic contexts?
A8: While PP2 is a valuable tool in research, some limitations include:
- Off-target effects: Although considered selective for SFKs, PP2 can inhibit other kinases at higher concentrations, potentially leading to off-target effects. []
- Limited in vivo stability and bioavailability: This may necessitate higher doses or specific delivery strategies for therapeutic applications. []
- Emergence of resistance: Similar to other kinase inhibitors, prolonged exposure to PP2 might lead to the development of resistance mechanisms in certain cell types. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


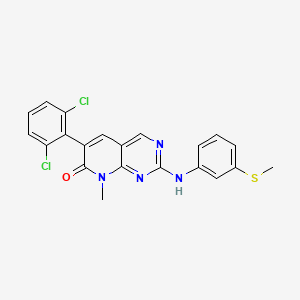
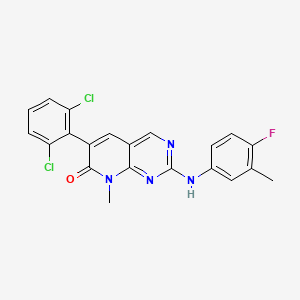
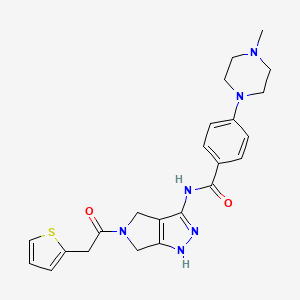
![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)
